Product packaging for DL-Phenylmercapturic Acid(Cat. No.:CAS No. 20640-68-0)

DL-Phenylmercapturic Acid

Cat. No.: B1266412
CAS No.: 20640-68-0
M. Wt: 239.29 g/mol
InChI Key: CICOZWHZVMOPJS-UHFFFAOYSA-N
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Description

S-Phenylmercapturic acid is a N-acyl-amino acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3S B1266412 DL-Phenylmercapturic Acid CAS No. 20640-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-3-phenylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICOZWHZVMOPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801344809
Record name 2-Acetamido-3-phenylsulfanylpropanoic acid
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Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20640-68-0, 4775-80-8, 20614-68-0
Record name Cysteine, N-acetyl-S-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020640680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20640-68-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337386
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Record name NSC17197
Source DTP/NCI
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 2-Acetamido-3-phenylsulfanylpropanoic acid
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Record name S-Phenylmercapturic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Contextualization Within Benzene Metabolism and Biomonitoring Paradigms

DL-Phenylmercapturic acid (PMA) is a significant metabolite of benzene (B151609), a known human carcinogen found in various industrial settings, combustion exhausts, and tobacco smoke. coresta.orgoup.com In the human body, benzene undergoes a complex metabolic process. It is first oxidized to benzene oxide by cytochrome P450 enzymes. nih.govnih.gov This reactive intermediate can then follow several pathways. One of these pathways involves the conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferase (GST). oup.comnih.gov This conjugation leads to the formation of a precursor which is further metabolized to S-Phenylmercapturic acid (SPMA) and excreted in the urine. nih.govnih.gov

Biomonitoring of benzene exposure is crucial for assessing health risks in both occupational and environmental settings. wur.nl Several biomarkers have been utilized for this purpose, including benzene in blood and urine, and its urinary metabolites such as phenol (B47542), trans,trans-muconic acid (tt-MA), and SPMA. coresta.orgwur.nl While phenol is only reliable for high exposure levels, both tt-MA and SPMA have been proposed for monitoring low-level exposures. nih.gov However, SPMA has emerged as a more specific and sensitive biomarker, particularly for detecting low concentrations of benzene. nih.govbmj.com This is attributed to its lower background levels in non-exposed individuals compared to tt-MA. nih.gov

The use of urinary SPMA as a biomarker integrates all routes of exposure, including inhalation and dermal absorption, providing a comprehensive measure of the total body burden of benzene. wur.nl Recent advancements in analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the sensitive and accurate quantification of SPMA in urine, further solidifying its role in modern biomonitoring paradigms. scielo.brnih.gov

Historical Development of Dl Phenylmercapturic Acid As a Benzene Exposure Marker

The recognition of DL-Phenylmercapturic acid as a reliable biomarker for benzene (B151609) exposure has evolved over several decades of research. Initially, biomonitoring of benzene relied heavily on urinary phenol (B47542), but its lack of specificity for low-level exposures prompted the search for more sensitive markers. nih.gov In the late 20th century, S-Phenylmercapturic acid (S-PMA) and trans,trans-muconic acid (tt-MA) were identified as minor urinary metabolites of benzene and proposed as potential biomarkers for low-level exposure. nih.gov

Early studies focused on validating the utility of these new markers in occupational settings. Research conducted in petrochemical industries and chemical manufacturing plants demonstrated strong correlations between airborne benzene concentrations and urinary levels of both S-PMA and tt-MA. nih.govnih.gov These studies were crucial in establishing the fundamental relationship between exposure and biomarker excretion. For instance, it was determined that an 8-hour time-weighted average (TWA) exposure to 1 ppm of benzene corresponds to an average end-of-shift urinary concentration of approximately 47 micrograms of S-PMA per gram of creatinine (B1669602). nih.gov

Further comparative studies highlighted the superiority of S-PMA over tt-MA as a biomarker for low-level benzene exposure. nih.govbmj.com Key findings indicated that S-PMA has a longer elimination half-life (approximately 9.1 hours) compared to tt-MA (approximately 5.0 hours), making it more suitable for monitoring exposures during longer work shifts. nih.govnih.gov Moreover, S-PMA demonstrated greater specificity, allowing for the reliable determination of benzene exposures down to 0.3 ppm (8-hour TWA). nih.govbmj.com This was a significant improvement, as tt-MA was found to have higher background levels in non-exposed individuals, limiting its utility to exposures above 1 ppm. nih.gov The development of sensitive analytical methods, including gas chromatography-mass spectrometry (GC-MS) and later LC-MS/MS, played a pivotal role in enabling the accurate measurement of the low concentrations of S-PMA found in urine. nih.gov

Scope and Significance of Dl Phenylmercapturic Acid Studies in Contemporary Research

Enzymatic Pathways Leading to Benzene Oxide Formation

The initial and rate-limiting step in benzene metabolism is its oxidation to benzene oxide. This highly reactive epoxide is a critical intermediate, leading to various downstream metabolites, including those on the pathway to this compound.

Role of Cytochrome P450 Enzymes (e.g., CYP2E1) in Benzene Epoxidation

The primary enzyme responsible for the oxidation of benzene to benzene oxide is Cytochrome P450 2E1 (CYP2E1). nih.govnih.govnih.govnih.govresearchgate.net This enzyme, located mainly in the liver's endoplasmic reticulum, catalyzes the insertion of an oxygen atom into the benzene ring, forming benzene oxide. nih.govwikipedia.org CYP2E1 is particularly efficient at metabolizing small, polar molecules like benzene. wikipedia.org Its activity is inducible by substances such as ethanol (B145695) and acetone. wikipedia.org While other CYPs, like CYP2B1, can also metabolize benzene, CYP2E1 is considered the most efficient, especially at low benzene concentrations. nih.gov The formation of benzene oxide is an essential prerequisite for both the toxic effects of benzene and its detoxification pathways. nih.gov Benzene oxide exists in equilibrium with its tautomer, oxepin. nih.govnih.gov

Glutathione (B108866) Conjugation Mechanisms in this compound Synthesis

Following its formation, benzene oxide can undergo detoxification through conjugation with glutathione (GSH), a crucial step in the synthesis of this compound. nih.govnih.gov This conjugation reaction renders the reactive epoxide more water-soluble, facilitating its eventual excretion from the body. wikipedia.org

Involvement of Glutathione S-Transferases (GSTs)

The conjugation of benzene oxide with glutathione is catalyzed by a family of enzymes known as Glutathione S-transferases (GSTs). nih.govnih.govnih.govresearchgate.net Several GST isozymes are involved in this process, with varying efficiencies. nih.gov Research has shown that GSTT1 is a critical enzyme in the detoxification of benzene oxide, and GSTP1 may also play a significant role. nih.govnih.gov In contrast, GSTA1 and GSTM1 appear to be less important in this specific reaction. nih.govnih.gov GSTs facilitate the nucleophilic attack of the sulfhydryl group of glutathione on the electrophilic benzene oxide ring. wikipedia.orgyoutube.com

Formation and Significance of Benzene Epoxide-Glutathione Adducts

The product of the GST-catalyzed reaction is a benzene epoxide-glutathione adduct, specifically S-phenylglutathione (SPG). nih.gov The formation of this adduct is the committed step in the detoxification pathway that leads to the urinary excretion of S-phenylmercapturic acid. nih.gov Therefore, the measurement of SPMA in urine reflects the exposure to benzene, its activation to benzene oxide, and the subsequent detoxification via glutathione conjugation. nih.gov These adducts are more polar and water-soluble than the parent compounds, which is a key principle of phase II metabolic reactions designed to eliminate foreign compounds. wikipedia.orgnih.gov

Pre-S-Phenylmercapturic Acid as a Metabolite Precursor

The metabolic pathway from the initial glutathione adduct to the final excreted product, SPMA, involves an unstable intermediate known as pre-S-phenylmercapturic acid (pre-SPMA). researchgate.netoup.comnih.gov

Chemical Conversion and Dehydration Pathways of Pre-S-Phenylmercapturic Acid to this compound

Pre-S-phenylmercapturic acid, identified as N-acetyl-S-(1,2-dihydro-2-hydroxyphenyl)-L-cysteine, is the direct precursor to SPMA. psu.edu This precursor is unstable and undergoes acid-catalyzed dehydration to form the more stable SPMA. oup.comnih.gov The conversion of pre-SPMA to SPMA is highly dependent on pH. nih.govcoresta.org Complete conversion has been observed to occur at a pH of less than 1.1. researchgate.netcoresta.org This chemical transformation is a critical consideration for the accurate analytical measurement of urinary SPMA as a biomarker for benzene exposure, as incomplete conversion of pre-SPMA can lead to an underestimation of the total amount of this metabolite. oup.comnih.govoup.com The ratio of pre-SPMA to SPMA can vary among individuals. researchgate.netnih.gov

Table 1: Key Enzymes in Benzene Metabolism to this compound

Enzyme Role Location
Cytochrome P450 2E1 (CYP2E1) Oxidation of benzene to benzene oxide. nih.govnih.govnih.govnih.govresearchgate.net Endoplasmic reticulum, primarily in the liver. wikipedia.org
Glutathione S-transferase T1 (GSTT1) Catalyzes conjugation of benzene oxide with glutathione. nih.govnih.gov Cytosol. wikipedia.org

Table 2: Kinetic Parameters of GSTs in Benzene Oxide Conjugation

Enzyme Km (µM) Vmax (fmol/s)
GSTT1 420 450
GSTP1 3600 3100

Data from in vitro studies at 37°C. nih.govnih.gov

Kinetic Modeling of this compound Formation in Biological Systems

The biotransformation of benzene into its various metabolites, including this compound (PMA), is a complex process governed by the kinetic properties of the enzymes involved. Kinetic modeling, particularly through the use of physiologically based pharmacokinetic (PBPK) models, provides a mathematical framework to simulate and predict the fate of benzene and its metabolites within a biological system. nih.govepa.gov These models are essential for understanding the dose-dependent metabolism and for extrapolating data from experimental systems to humans. nih.gov

PBPK models are constructed using a series of mathematical equations that describe the physiological and biochemical processes that determine the absorption, distribution, metabolism, and excretion of a chemical. epa.gov For benzene, these models quantify the tissue doses of the parent compound and its key metabolites, such as benzene oxide, phenol (B47542), and hydroquinone (B1673460). nih.gov The formation of PMA is a critical detoxification pathway that is explicitly included in these models.

The initial and rate-limiting step in the metabolic pathway leading to PMA is the oxidation of benzene to benzene oxide, which is primarily catalyzed by the cytochrome P450 enzyme, CYP2E1. reactome.orgnih.gov Studies have shown that CYP2E1 is highly efficient in this conversion, particularly at low benzene concentrations, with an apparent Michaelis-Menten constant (Kₘ) value of 0.17 mM. nih.gov Other cytochrome P450 isoforms, such as CYP2B1, exhibit a lower affinity for benzene metabolism. nih.gov The activity of CYP2E1 can be modulated by other cellular components; for instance, cytochrome b5 has been shown to stimulate benzene metabolism by CYP2E1. nih.gov In human lung cell lines, both CYP2E1 and CYP2F1 have been identified as important enzymes in benzene metabolism. nih.gov

Once formed, benzene oxide is a reactive electrophile that can follow several metabolic routes. One of the primary detoxification pathways is its conjugation with glutathione (GSH), a reaction that can occur spontaneously but is significantly catalyzed by glutathione S-transferases (GSTs). nih.govnih.gov This conjugation reaction is the committed step in the formation of PMA. The kinetic parameters of this enzymatic reaction are crucial for accurately modeling the flux of benzene oxide towards this detoxification pathway.

Detailed in vitro studies have been conducted to determine the kinetic constants for the conjugation of benzene oxide with GSH by various human GST isozymes. These studies have revealed that different GSTs exhibit markedly different catalytic efficiencies for this reaction. Specifically, GSTT1 has been identified as a critical enzyme in the detoxification of benzene oxide. nih.gov GSTP1 also plays a significant role, whereas GSTA1 and GSTM1 show much lower activity. nih.gov The kinetic parameters from these studies are vital inputs for PBPK models, allowing for a more accurate prediction of PMA formation.

It is important to note that inter-individual variability in the expression and activity of these metabolizing enzymes, due to genetic polymorphisms, can significantly impact the kinetics of benzene metabolism and, consequently, the rate of PMA formation. researchgate.net PBPK models can incorporate this variability to better predict the range of metabolic outcomes in a population. nih.gov

Detailed Research Findings & Data Tables

The following table summarizes the kinetic parameters for the enzymatic conjugation of benzene oxide with glutathione, catalyzed by different human GST isozymes at 37 °C. These data are derived from in vitro experiments and are fundamental for the kinetic modeling of this compound formation.

GST IsozymeApparent Kₘ (µM)Apparent Vₘₐₓ (fmol/s)
GSTA1N/AN/A
GSTM1N/AN/A
GSTP136003100
GSTT1420450

Table 1: Kinetic Parameters for the Glutathione Conjugation of Benzene Oxide by Human GST Isozymes at 37 °C. nih.gov "N/A" indicates that the activity was too low to determine the kinetic parameters under the experimental conditions.

Specificity and Sensitivity of this compound for Benzene Exposure Assessment

This compound (S-PMA) is recognized as a highly specific and sensitive urinary biomarker for assessing exposure to benzene, particularly at low levels. cdc.govnih.govscielo.br Its high specificity stems from the fact that there are no known dietary sources that lead to the formation of urinary S-PMA. oup.com This makes it a more reliable indicator of benzene exposure compared to other metabolites that can be influenced by diet or other factors.

The sensitivity of S-PMA allows for the reliable determination of benzene exposure down to concentrations of 0.3 parts per million (ppm) as an 8-hour time-weighted average (TWA). nih.govnih.govnih.gov This is a significant advantage in monitoring both occupational and environmental exposures where benzene levels may be low but still of health concern. Studies have shown that S-PMA is consistently detectable in the urine of individuals with known benzene exposure, including smokers who are not occupationally exposed. nih.govnih.gov In one study, S-PMA was detectable in 20 out of 38 non-smoking control individuals, further highlighting its sensitivity. nih.govnih.gov

The analytical methods for detecting S-PMA, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), contribute to its high sensitivity and specificity. scielo.br However, it's important to note that variations in sample preparation, particularly the pH level during analysis, can impact the quantification of S-PMA. This is due to the acid-mediated conversion of its precursor, pre-S-phenylmercapturic acid (pre-PMA), to S-PMA. nih.gov

Comparative Analysis of this compound with Other Benzene Metabolites (e.g., trans,trans-Muconic Acid, Phenol) as Biomarkers

When compared to other urinary metabolites of benzene, such as trans,trans-muconic acid (t,t-MA) and phenol, S-PMA demonstrates superior performance as a biomarker, especially for low-level exposures. nih.govnih.govnih.gov

Phenol is considered unreliable for monitoring benzene exposures below 5 ppm (8-hour TWA). nih.gov While both S-PMA and t,t-MA are sensitive biomarkers, S-PMA's greater specificity makes it more dependable. nih.govnih.gov The inferior specificity of t,t-MA is attributed to relatively high background levels that can be found in individuals without occupational benzene exposure, potentially from dietary sources like sorbic acid. nih.govnih.govnih.gov This background noise limits the reliable use of t,t-MA to benzene concentrations above 1 ppm. nih.gov

A key difference between S-PMA and t,t-MA lies in their elimination half-lives. S-PMA has a longer apparent elimination half-life of approximately 9.1 hours, compared to about 5.0 hours for t,t-MA. nih.govnih.govnih.govbmj.com This longer half-life makes S-PMA a more reliable biomarker for assessing exposures over longer work shifts, such as 12 hours. nih.govnih.govnih.gov

Studies have consistently found strong correlations between airborne benzene concentrations and the urinary levels of both S-PMA and t,t-MA in end-of-shift samples. nih.govnih.gov However, S-PMA's ability to discriminate between smokers and non-smokers in control groups, where t,t-MA fails to show a significant difference, further underscores its superior specificity. nih.gov For instance, one study reported that exposure to 1 ppm of benzene (8-hour TWA) corresponds to an average end-of-shift urinary concentration of 47 micrograms of S-PMA per gram of creatinine (µg/g creatinine) and 1.7 milligrams of t,t-MA per gram of creatinine (mg/g creatinine). nih.govnih.govbmj.com

Table 1: Comparison of Benzene Biomarkers
BiomarkerSpecificitySensitivity for Low ExposureElimination Half-LifeLimitations
This compound (S-PMA)HighHigh (down to 0.3 ppm)~9.1 hoursAnalytical variability due to precursor conversion
trans,trans-Muconic Acid (t,t-MA)LowerLimited by background levels~5.0 hoursInfluenced by dietary sorbic acid
PhenolLowUnreliable below 5 ppm-Not specific to benzene at low levels

Application of this compound in Occupational Exposure Assessment

Monitoring in Industrial Settings (e.g., Petrochemical Industry, Footwear Manufacturing)

S-PMA is a valuable tool for monitoring occupational exposure to benzene in various industrial settings, including the petrochemical industry and footwear manufacturing. nih.govbmj.comoamjms.eu In the petrochemical sector, which includes chemical manufacturing plants, oil refineries, and natural gas production plants, urinary S-PMA levels have been shown to correlate strongly with airborne benzene concentrations. nih.gov Studies have validated the use of the urinary S-PMA test in these environments, demonstrating its utility in assessing worker exposure. nih.gov

For example, in a study of workers in chemical manufacturing plants and those cleaning tanks containing benzene, urinary S-PMA concentrations were found to be as high as 543 µg/g creatinine. nih.gov Conversely, in oil refineries where benzene exposures were lower, S-PMA concentrations were comparable to those in control groups. nih.gov

In the footwear industry, where benzene-containing adhesives may be used, S-PMA has been employed to assess worker exposure and its potential health effects. oamjms.eu A study of footwear workers found a significant association between urinary S-PMA concentrations and platelet levels, highlighting its application in not just assessing exposure but also in exploring early biological effects. oamjms.eu

Biological Limit Values and Reference Concentrations in Occupational Health

Biological limit values (BLVs) and reference concentrations for S-PMA in urine are established by various occupational health organizations to protect workers from the adverse effects of benzene. These values provide a guideline for interpreting biomonitoring results and assessing the need for exposure reduction measures.

For instance, an 8-hour TWA exposure to 1 ppm of benzene is calculated to correspond to an average urinary S-PMA concentration of approximately 46-47 µg/g creatinine in end-of-shift samples. nih.govnih.govbmj.com Some studies have indicated that an 8-hour exposure to 10 ppm of benzene would result in an average urinary S-PMA concentration of 383 µg/g creatinine. nih.gov The ability to measure benzene exposures down to 0.3 ppm using S-PMA allows for effective monitoring well below many occupational exposure limits. nih.gov

Table 2: Reported Urinary S-PMA Concentrations in Occupational Settings
Industrial SettingReported S-PMA Concentrations (µg/g creatinine)Corresponding Airborne Benzene Exposure
Chemical Manufacturing/Tank CleaningUp to 543High
Oil RefineriesComparable to controlsLow
General Industry~46-471 ppm (8-hour TWA)
General Industry38310 ppm (8-hour TWA)

Utility of this compound in Environmental Exposure Assessment

General Population Studies

The high sensitivity and specificity of S-PMA also make it a valuable biomarker for assessing environmental exposure to benzene in the general population. nih.govnih.gov Environmental exposures can occur from sources such as tobacco smoke, vehicle exhaust, and industrial emissions. nih.gov

Studies have successfully used S-PMA to distinguish between different exposure levels within the general population, such as between smokers and non-smokers. nih.govnih.govnih.gov For example, one study found the mean urinary S-PMA concentration in moderate smokers to be 1.71 µmol/mol creatinine, significantly higher than the 0.94 µmol/mol creatinine found in non-smokers. nih.gov Another study reported mean urinary S-PMA levels of 3.61 µg/g creatinine in smokers compared to 1.99 µg/g creatinine in non-smokers. nih.govnih.gov

Table 3: Chemical Compounds Mentioned
Compound Name
This compound (S-PMA)
Benzene
trans,trans-Muconic Acid (t,t-MA)
Phenol
pre-S-phenylmercapturic acid (pre-PMA)
Sorbic Acid

This compound: A Key Biomarker in Exposure Science and Health Surveillance

New York, NY – The chemical compound this compound (S-PMA) has emerged as a critical biomarker in the fields of exposure science and health surveillance. As a specific urinary metabolite of benzene, a known human carcinogen, S-PMA provides a reliable measure of internal exposure to this widespread environmental pollutant. This article explores the application of S-PMA in assessing exposure in various environmental contexts and examines the influence of confounding factors on its levels in exposure studies.

Assessment in Specific Environmental Contexts

The utility of S-PMA as a biomarker is particularly evident in its application to specific environmental exposure scenarios, most notably urban pollution and tobacco smoke.

Urban Pollution

Studies have consistently demonstrated a correlation between the degree of urbanization and urinary S-PMA levels, particularly in vulnerable populations such as children. Research conducted in Italy on children aged 5-11 years living in areas with varying degrees of urbanisation found that median S-PMA levels significantly increased with the level of urban development. Children in non-urban areas had a median S-PMA concentration of 0.22 μg/g creatinine, which rose to 0.28 μg/g creatinine in fairly urban areas, and peaked at 0.90 μg/g creatinine in very urban environments. nih.gov This highlights the role of traffic-related air pollution as a significant source of benzene exposure in urban settings.

Further research has substantiated the link between traffic-related pollution and S-PMA levels. Studies involving populations with high exposure to vehicle emissions, such as taxi drivers and individuals living near high-traffic roads, have shown elevated urinary S-PMA concentrations. nih.gov These findings underscore the value of S-PMA in quantifying the internal dose of benzene from ambient air pollution in urban landscapes.

Urinary S-Phenylmercapturic Acid (S-PMA) Levels in Children by Degree of Urbanization

Degree of Urbanization Median S-PMA Level (μg/g creatinine)
Non-urban 0.22
Fairly urban 0.28
Very urban 0.90

Data from a study of Italian children aged 5-11 years, demonstrating a significant increase in S-PMA with increased urbanization.

Tobacco Smoke Exposure

Tobacco smoke is a primary source of non-occupational benzene exposure. nih.govnih.gov Numerous studies have utilized S-PMA to differentiate between smokers and non-smokers and to quantify the extent of exposure from tobacco products. Research has shown that smokers have significantly higher urinary S-PMA concentrations compared to non-smokers. kjcls.org In one study, the mean urinary S-PMA level in moderate smokers was 1.71 μmol/mol creatinine, whereas in non-smokers, it was 0.94 μmol/mol creatinine. kjcls.org This clear distinction makes S-PMA an effective biomarker for assessing exposure to benzene from cigarette smoke.

The specificity of S-PMA for benzene exposure makes it particularly useful in studies evaluating the effectiveness of smoking cessation programs or the switch to potentially reduced-exposure tobacco products.

Influence of Confounding Factors on this compound Levels in Exposure Studies

The interpretation of S-PMA levels in exposure studies requires careful consideration of various confounding factors that can influence its concentration in urine.

Impact of Smoking Status on Biomarker Concentration

As established, smoking status is a dominant confounding factor in the assessment of benzene exposure through S-PMA. The significant contribution of benzene from tobacco smoke can mask the exposure from other environmental or occupational sources. Therefore, it is crucial to account for smoking habits when evaluating S-PMA levels in a given population. Studies have shown that urinary S-PMA concentrations can be several times higher in smokers than in non-smokers, even in the absence of occupational exposure. nih.gov For instance, one study reported that the concentration of urinary S-PMA in heavy smokers can be 10 times higher than in non-smokers.

Mean Urinary S-Phenylmercapturic Acid (S-PMA) Concentrations in Smokers vs. Non-Smokers

Smoking Status Mean S-PMA Concentration (μmol/mol creatinine)
Smokers (moderate) 1.71
Non-smokers 0.94

Data from a study highlighting the significant impact of smoking on urinary S-PMA levels.

Dietary and Lifestyle Factors

Beyond smoking, other dietary and lifestyle factors can also influence urinary S-PMA concentrations, although their impact is generally less pronounced.

Alcohol Consumption: Some studies have suggested that alcohol intake may affect S-PMA levels. One study on footwear workers found a correlation between alcohol consumption and S-PMA concentrations, with an odds ratio of 1.78. oamjms.eunih.gov However, other research has indicated that occasional alcohol consumption may not have a significant impact on urinary S-PMA levels. nih.gov

Physical Activity: Interestingly, athletic activity has been shown to have a negative association with S-PMA levels. A study on children found that athletic activity on the day of urine sampling was linked to lower urinary S-PMA concentrations. oamjms.eu This suggests that physical activity might influence the metabolism and excretion of benzene metabolites.

Other Lifestyle Factors: Factors such as the type of job and working hours can also be associated with variations in S-PMA levels, particularly in occupational settings where benzene exposure is a concern. nih.gov

Advanced Analytical Methodologies for the Quantification of Dl Phenylmercapturic Acid in Biological Matrices

Chromatographic Techniques Coupled with Mass Spectrometry

Chromatography, a powerful separation technique, when combined with the sensitive and selective detection capabilities of mass spectrometry, provides the gold standard for the analysis of DL-PMA in complex biological matrices like urine. scielo.brnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of DL-PMA due to its high sensitivity, specificity, and ability to analyze samples without the need for derivatization. scielo.brnih.gov This technique involves separating DL-PMA from other urinary components using liquid chromatography, followed by its detection and quantification using a tandem mass spectrometer. The use of negative electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode is common, where specific precursor and product ion transitions for DL-PMA are monitored to ensure highly selective detection. nih.gov For instance, a common transition monitored is m/z 238 → 109 for DL-PMA. nih.gov

Sample preparation for LC-MS/MS analysis often involves a cleanup step to remove interfering substances from the urine matrix. nih.gov While solid-phase extraction (SPE) is frequently used, simpler and more rapid liquid-liquid extraction methods have also been successfully developed and validated. scielo.brnih.gov The development of fully automated SPE methods using 96-well plates has significantly increased sample throughput, allowing for the analysis of a large number of samples in a shorter time frame. nih.gov

The development and validation of LC-MS/MS methods for DL-PMA quantification adhere to stringent guidelines to ensure the reliability of the results. unife.it Key validation parameters include linearity, accuracy, precision, and detection limits.

Linearity: Calibration curves for DL-PMA are typically linear over a wide concentration range, for example, from 0.400 to 200 ng/mL or 0.5 to 500 ng/mL, with correlation coefficients (r) greater than 0.99. scielo.brnih.gov

Accuracy and Precision: The accuracy of the method, which reflects how close the measured value is to the true value, is generally high, with recoveries often falling within the 91.4-110% range. scielo.brnih.gov Precision, which measures the reproducibility of the results, is assessed at both intra-assay (within the same run) and inter-assay (between different runs) levels. scielo.br The coefficient of variation (CV%) for precision is typically low, often below 10%, indicating excellent reproducibility. scielo.brnih.gov

Detection Limits: The limit of detection (LOD) and limit of quantification (LOQ) are crucial for measuring low levels of DL-PMA, especially in cases of environmental or low-level occupational exposure. scielo.brnih.gov LC-MS/MS methods can achieve very low detection limits, often in the sub-ng/mL range. For example, LODs of approximately 0.2 ng/mL and LOQs of 0.5 ng/mL have been reported. scielo.brnih.gov

The table below summarizes typical validation parameters for LC-MS/MS methods for DL-PMA analysis.

ParameterTypical Range/ValueReference
Linearity Range0.4 - 500 ng/mL scielo.brnih.gov
Correlation Coefficient (r)> 0.99 scielo.br
Accuracy91.4% - 110% scielo.brnih.gov
Intra-assay Precision (CV%)< 10% scielo.brnih.gov
Inter-assay Precision (CV%)< 10% scielo.brnih.gov
Limit of Detection (LOD)~0.2 ng/mL nih.gov
Limit of Quantification (LOQ)~0.5 ng/mL scielo.br

To enhance the accuracy and precision of quantitative analysis by LC-MS/MS, isotopically labeled internal standards are widely used. nih.govnih.gov These are molecules that are chemically identical to the analyte (DL-PMA) but have a different mass due to the incorporation of stable isotopes like deuterium (B1214612) (D or ²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). lgcstandards.comacanthusresearch.com

The use of an isotopic internal standard, such as S-phenylmercapturic acid-d5 (PMA-d5) or [¹³C₆]S-PMA, is crucial because it behaves identically to the unlabeled DL-PMA during sample preparation (extraction, cleanup) and chromatographic separation. scielo.brnih.govnih.gov Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. lgcstandards.com Since the mass spectrometer can distinguish between the analyte and the internal standard based on their different masses (e.g., m/z 243 → 114 for PMA-d5), the ratio of their signals is used for quantification. nih.gov This approach effectively corrects for matrix effects and variations in instrument response, leading to more robust and reliable results. acanthusresearch.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that has been used for the determination of DL-PMA in biological samples. scielo.brnih.gov However, GC-MS analysis of DL-PMA is generally more laborious than LC-MS/MS because it requires a derivatization step to convert the non-volatile DL-PMA into a more volatile and thermally stable compound suitable for gas chromatography. scielo.br

Despite the need for derivatization, GC-MS offers high sensitivity and specificity. scielo.br The analytical reliability of immunoassays, for instance, is often confirmed by correlating the results with those obtained from GC-MS. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Immunoanalytical Approaches

Immunoanalytical methods, such as the enzyme-linked immunosorbent assay (ELISA), offer a different approach to the quantification of DL-PMA. These methods are based on the specific binding of an antibody to the target analyte.

Competitive ELISA has been developed for the rapid screening of DL-PMA in urine samples. nih.gov In this format, a known amount of enzyme-labeled DL-PMA competes with the DL-PMA in the sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of DL-PMA in the sample.

ELISA offers advantages in terms of speed and cost-effectiveness, making it suitable for screening a large number of samples. nih.govtandfonline.com However, its sensitivity and specificity may be lower compared to chromatographic methods. scielo.br Validation of an ELISA involves comparing its results with a reference method like GC-MS to ensure its analytical reliability. nih.govnih.gov Studies have shown a good correlation between ELISA and GC-MS results, although the possibility of false-positive results with ELISA exists. nih.govtandfonline.com Therefore, ELISA is often used as a preliminary screening tool, with positive results being confirmed by a more specific method like GC-MS or LC-MS/MS. nih.govtandfonline.com

The table below provides a comparison of key features of the different analytical methodologies for DL-Phenylmercapturic Acid.

FeatureLC-MS/MSGC-MSELISA
Sensitivity HighHighModerate
Specificity HighHighModerate to High
Derivatization Not RequiredRequiredNot Required
Throughput High (with automation)LowerHigh
Cost HighModerate to HighLow
Application Confirmatory Analysis, ResearchConfirmatory AnalysisScreening

Sample Preparation Strategies for this compound Analysis

The accurate quantification of this compound (DL-PMA), a key biomarker for benzene (B151609) exposure, in biological matrices is critically dependent on robust and reproducible sample preparation. oup.comnih.gov The primary goals of sample preparation are to isolate the analyte from complex matrices like urine, concentrate it, and convert any precursors to the target analyte for consistent measurement. The strategies employed can significantly impact the final measured concentration, making this a crucial stage in the analytical workflow. nih.govoup.com

A significant challenge in the analysis of DL-PMA is the presence of its precursor, pre-S-phenylmercapturic acid (pre-PMA), in urine. oup.comnih.gov This precursor readily dehydrates to form DL-PMA under acidic conditions. oup.comnih.gov Therefore, to determine the total DL-PMA concentration, an acid hydrolysis step is essential to ensure the complete conversion of pre-PMA. scielo.brnih.gov This process helps to standardize the preanalytical factors and reduce variability in results that can arise from differences in urine sample pH. scielo.brnih.gov

The choice of acid and the final pH of the sample are critical parameters that significantly influence the degree of conversion and, consequently, the quantified amount of DL-PMA. oup.com Studies have shown that total urinary DL-PMA concentration increases as the pH decreases. oup.comresearchgate.net For instance, one study found that adjusting the urine sample pH to 2 resulted in the measurement of approximately 45% to 60% of the total DL-PMA. researchgate.net

Different laboratories employ a range of acids and pH levels, contributing to variability in results. oup.comoup.com Strong mineral acids, such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), are commonly used to achieve complete hydrolysis. oup.com One investigation noted that while the pre-PMA mass spectral peak disappeared at a pH of approximately 1 with the addition of 37% HCl, samples prepared with concentrated H₂SO₄ (pH ~0.6) yielded significantly higher DL-PMA concentrations. oup.com Another study utilized acetic acid for the hydrolysis step, achieving a sample pH of approximately 1. scielo.br The determination of total DL-PMA through quantitative hydrolysis allows for the use of analytical methods that may be less sensitive than HPLC/MS/MS. nih.gov

Table 1: Comparison of Acid Hydrolysis Conditions for Total this compound (DL-PMA) Determination

Acid Used Target pH Reported Outcome/Observation Reference
Sulfuric Acid (9M H₂SO₄) Not specified Presumed full conversion of pre-PMA to PMA. oup.com
Hydrochloric Acid (37%) ~1 Complete disappearance of the pre-PMA mass spectral peak. oup.com
Sulfuric Acid (concentrated) ~0.6 Yielded significantly higher PMA concentration than samples prepared with 37% HCl. oup.com
Acetic Acid ~1 Used for acid hydrolysis prior to one-step liquid-liquid extraction. scielo.br

Following hydrolysis, the extraction of DL-PMA from the biological matrix is a critical step to remove interferences and concentrate the analyte. Several techniques are employed, each with its own set of advantages and disadvantages.

Solid-Phase Extraction (SPE) is a widely used technique for cleaning up urine samples before DL-PMA analysis. nih.govcdc.govoup.com This method typically involves passing the acidified urine sample through a cartridge containing a solid adsorbent, most commonly a C18 (octadecylsilane) phase. nih.govcdc.gov The analyte is retained on the solid phase while interferences are washed away. The purified analyte is then eluted with a solvent. SPE is effective but can be more laborious and expensive compared to other methods. scielo.br

Liquid-Liquid Extraction (LLE) offers a simpler and often faster alternative to SPE. scielo.br In this method, the analyte is partitioned between the aqueous sample (urine) and an immiscible organic solvent. One study developed a one-step LLE procedure using methyl-tert-butyl ether (MTBE) following acid hydrolysis. scielo.br Another method describes using ethyl acetate (B1210297) for extraction. researchgate.net

"Dilute-and-Shoot" methods represent the simplest approach, where the urine sample is merely diluted before direct injection into the analytical instrument, such as an LC-MS/MS system. oup.com While fast and requiring minimal sample handling, this technique may be more susceptible to matrix effects, where other components in the urine interfere with the ionization and detection of the analyte. cdc.gov

Other less common but effective techniques that have been tested include liquid-phase microextraction and low-temperature partitioning extraction . researchgate.net The latter was identified as the preferred method in one comparative study due to its quality and reliability. researchgate.net

Table 2: Overview of Extraction Techniques for this compound (DL-PMA)

Extraction Technique Description Common Reagents/Phases Reference
Solid-Phase Extraction (SPE) Analyte is adsorbed onto a solid phase from the liquid sample, washed, and then eluted. C18 cartridges nih.govcdc.gov
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent. Methyl-tert-butyl ether (MTBE), Ethyl acetate scielo.brresearchgate.net
Dilute-and-Shoot Sample is diluted with a solvent and injected directly into the analytical system. Varies depending on the analytical method's mobile phase. oup.com

Challenges in Standardizing this compound Measurement Across Laboratories

The primary source of this inter-laboratory variability is the difference in sample preparation procedures, particularly the acid-mediated conversion of pre-PMA to DL-PMA. nih.govoup.com An inter-laboratory comparison involving five different laboratories analyzing the same 50 urine samples revealed that results varied widely. oup.com The study found that a method using a neutral sample preparation pH yielded results approximately 60% lower than the method employing the most acidic conditions. nih.govoup.com This highlights that the extent of pre-PMA hydrolysis is a dominant factor in the final reported concentration. oup.com

Interestingly, the variability is not due to the analytical measurement of DL-PMA itself. When samples were spiked with pure DL-PMA, there was little variation in the results among the different methods and laboratories. nih.govoup.com This confirms that the discrepancy is driven almost entirely by the inconsistent treatment of the pre-PMA precursor during the sample preparation phase. oup.com The lack of information and agreement on the optimal type of acid and pH for the hydrolysis step remains a critical barrier to achieving standardized and comparable measurements of total urinary DL-PMA. oup.comoup.com

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound DL-PMA
S-Phenylmercapturic Acid SPMA, PMA
pre-S-Phenylmercapturic Acid pre-PMA
Benzene -
Sulfuric Acid H₂SO₄
Hydrochloric Acid HCl
Acetic Acid -
Methyl-tert-butyl ether MTBE
Ethyl acetate -
Octadecylsilane C18
S-benzylmercapturic acid BMA
(2-methoxyethoxy)acetic acid MEAA
trans,trans-muconic acid t,t-MA
Hydroquinone (B1673460) -
Catechol -
Phenol (B47542) -
Trihydrobenzene -
Toluene -

Influence of Genetic Polymorphisms on Dl Phenylmercapturic Acid Formation and Associated Health Outcomes

Polymorphisms in Glutathione (B108866) S-Transferase Genes

Glutathione S-Transferases (GSTs) are a family of enzymes crucial for the detoxification of a wide range of carcinogens and environmental toxins, including metabolites of benzene (B151609). nih.gov Polymorphisms in GST genes, particularly deletions that result in a lack of enzyme function, can impair the body's ability to eliminate harmful compounds, potentially increasing the risk of cancer and other diseases. nih.gov The most studied of these are the null genotypes of GSTT1 and GSTM1, where the entire gene is absent, leading to a complete loss of the corresponding enzyme activity. nih.govmdpi.com

Impact of GSTT1, GSTM1, and GSTA1 Genotypes on DL-Phenylmercapturic Acid Excretion

The excretion of S-Phenylmercapturic Acid (SPMA), the form in which DL-PMA is measured in urine, is directly affected by polymorphisms in GST genes.

GSTT1 : The GSTT1 gene is instrumental in the production of SPMA. berkeley.edunih.gov Studies have consistently shown that individuals with the GSTT1-null genotype , meaning they lack a functional GSTT1 gene, have significantly lower levels of urinary SPMA compared to those with the gene present. berkeley.edunih.govplos.org This is because the GSTT1 enzyme is directly involved in the conjugation of benzene-derived epoxides with glutathione, a critical step in the formation of SPMA. plos.org The absence of this enzyme leads to a decreased production of this specific metabolite. berkeley.edunih.gov The GSTT1-null genotype has also been associated with an increased susceptibility to benzene toxicity and a higher risk for certain cancers. nih.govbohrium.comnih.gov

GSTM1 : The influence of the GSTM1-null genotype on SPMA excretion is also significant. berkeley.edunih.gov Individuals lacking a functional GSTM1 gene have been found to excrete lower levels of SPMA. berkeley.edunih.gov While both GSTT1 and GSTM1 enzymes contribute to the detoxification of benzene metabolites, the GSTM1-null polymorphism appears to have a notable impact on the levels of this particular biomarker. mdpi.com The absence of the GSTM1 enzyme may lead to a reduced capacity for detoxifying benzene's reactive metabolites, potentially increasing the risk of adverse health effects. mdpi.comnih.gov

GSTA1 : The role of polymorphisms in the GSTA1 gene in relation to DL-PMA excretion is less well-defined in the current body of research compared to GSTT1 and GSTM1. While GSTA1 is involved in detoxification processes, specific studies detailing its direct impact on DL-PMA levels are not as prevalent.

Table 1: Impact of GST Genotypes on SPMA Excretion

GeneGenotypeEffect on SPMA Excretion
GSTT1NullSignificantly lower levels
GSTM1NullLower levels

Polymorphisms in Cytochrome P450 Enzymes (e.g., CYP2E1)

Cytochrome P450 (CYP) enzymes are a large family of proteins responsible for the initial metabolism of a vast array of foreign compounds, including benzene. researchgate.netnih.gov The CYP2E1 enzyme, in particular, plays a primary role in the first step of benzene metabolism, converting it to benzene oxide. nih.govresearchgate.net Polymorphisms in the CYP2E1 gene can alter the enzyme's activity, thereby influencing the entire metabolic cascade of benzene and the subsequent formation of metabolites like DL-PMA. nih.govnih.gov

Studies have shown that certain CYP2E1 polymorphisms can lead to increased enzyme activity, which might result in a more rapid conversion of benzene to its reactive intermediates. nih.govnih.gov This increased metabolic activation could, in turn, affect the levels of downstream metabolites, including DL-PMA. Research has indicated that polymorphisms in CYP2E1 can affect the levels of most benzene metabolites. berkeley.edunih.gov For instance, individuals with specific CYP2E1 genotypes have been observed to have altered levels of urinary benzene metabolites, suggesting a direct link between genetic variation in this enzyme and the metabolic profile of benzene exposure. nih.gov

Other Metabolic Enzyme Polymorphisms Affecting this compound Kinetics

Beyond GSTs and CYP2E1, polymorphisms in other metabolic enzymes also play a role in the complex process of benzene metabolism and DL-PMA formation. These include NAD(P)H:quinone oxidoreductase 1 (NQO1) and microsomal epoxide hydrolase (EPHX1).

NQO1 : This enzyme is involved in the detoxification of benzene-derived quinones. Polymorphisms in the NQO1 gene, such as the NQO1 C609T variant, can lead to reduced or absent enzyme activity. nih.gov This impairment in detoxification can alter the balance of benzene metabolites, and studies have shown that NQO1 polymorphisms affect the levels of all five major benzene metabolites, including SPMA. berkeley.edunih.gov

EPHX1 : This enzyme is responsible for hydrolyzing benzene oxide to benzene dihydrodiol. Polymorphisms in the EPHX1 gene can influence the rate of this reaction, thereby affecting the subsequent metabolic pathways. Research has demonstrated that polymorphisms in EPHX1 can impact the levels of catechol and S-phenylmercapturic acid. berkeley.edunih.gov

Implications of Genetic Susceptibility for Individual Risk Assessment and Biomonitoring Interpretation

The influence of genetic polymorphisms on benzene metabolism has significant implications for both individual risk assessment and the interpretation of biomonitoring data. tandfonline.comnih.gov

Individual Risk Assessment:

Understanding an individual's genetic profile for key metabolic enzymes can help to identify those who may be more susceptible to the toxic effects of benzene. nih.gov For example, individuals with null genotypes for GSTT1 and GSTM1, or with highly active forms of CYP2E1, may be at an increased risk of developing benzene-related health problems, such as hematotoxicity and leukemia, even at low levels of exposure. bohrium.comnih.gov This information can be crucial for implementing targeted preventative measures and setting personalized occupational exposure limits. nih.gov

Biomonitoring Interpretation:

The use of urinary SPMA as a biomarker for benzene exposure must be interpreted with caution, considering the significant influence of genetic polymorphisms. tandfonline.com An individual with a GSTT1-null genotype may have very low or undetectable levels of SPMA, even with significant benzene exposure, potentially leading to an underestimation of their true exposure and risk. berkeley.edunih.gov Conversely, individuals with genotypes that lead to higher SPMA excretion might be wrongly assessed as having a higher exposure than they actually do. Therefore, incorporating genetic information into the interpretation of biomonitoring results is essential for a more accurate assessment of benzene exposure and the associated health risks. tandfonline.com

Table 2: Summary of Genetic Polymorphisms and their Influence

GenePolymorphismImpact on Benzene MetabolismImplication for Risk Assessment
GSTT1Null GenotypeDecreased SPMA formationIncreased susceptibility to toxicity, underestimation of exposure via SPMA
GSTM1Null GenotypeDecreased SPMA formationIncreased susceptibility to toxicity
CYP2E1Various PolymorphismsAltered rate of benzene activationCan increase formation of toxic metabolites, influencing risk
NQO1C609TImpaired detoxification of quinonesAffects levels of multiple metabolites, influencing overall risk profile
EPHX1Various PolymorphismsAltered hydrolysis of benzene oxideAffects levels of specific metabolites, including SPMA

Epidemiological and Population Based Studies Utilizing Dl Phenylmercapturic Acid

Cross-Sectional Studies of Exposure-Response Relationships

Cross-sectional studies have been instrumental in establishing the relationship between benzene (B151609) exposure and urinary SPMA levels. These studies simultaneously measure exposure to airborne benzene and the concentration of SPMA in urine samples from a defined population at a single point in time.

A study of workers in chemical manufacturing plants, oil refineries, and natural gas production plants found a strong correlation between 8-hour exposure to airborne benzene (at or above 1 mg/m³) and urinary SPMA concentrations in end-of-shift samples. nih.gov The research calculated that an 8-hour benzene exposure of 3.25 mg/m³ (1 ppm) corresponds to an average SPMA concentration of 46 micrograms per gram of creatinine (B1669602) (µg/g creatinine). nih.gov Another study involving workers in various petrochemical industries also reported strong correlations between airborne benzene concentrations and end-of-shift urinary SPMA levels. nih.gov It was determined that a 1 ppm (8-hour time-weighted average) exposure to benzene results in an average urinary SPMA concentration of 47 µg/g creatinine. nih.gov

In a study of footwear workers, a cross-sectional design was used to analyze the relationship between benzene exposure, measured by urinary SPMA, and platelet levels. oamjms.euoamjms.eu The results indicated that workers with higher SPMA concentrations had a greater risk of having lower platelet counts. oamjms.euoamjms.eu Specifically, workers with SPMA concentrations greater than 0.67 µg/g creatinine were 2.28 times more likely to have platelet levels below 200,000/mm³. oamjms.eu

A multicenter European study involving 623 subjects, including filling station attendants, police officers, bus drivers, and petrochemical workers, evaluated SPMA as a biomarker for varying levels of benzene exposure. nih.govresearchgate.net The study found that SPMA, as determined by an immunoassay, was a suitable biomarker for the highest exposed workers, such as those in the petrochemical industry. nih.govresearchgate.net Furthermore, a study on workers at oil sites in Congo-Brazzaville found a mean SPMA level of 0.70 µg/g creatinine, with all samples below the biological exposure index of 25 µg/g creatinine. scirp.org

These studies collectively demonstrate a clear exposure-response relationship, where higher levels of airborne benzene are associated with increased urinary SPMA concentrations.

Interactive Data Table: Cross-Sectional Studies on SPMA and Benzene Exposure

Study PopulationExposure MetricKey FindingReference
Chemical plant, oil refinery, natural gas plant workersAirborne Benzene (8-hr TWA)1 ppm benzene exposure corresponds to 46 µg/g creatinine of SPMA. nih.gov
Petrochemical industry workersAirborne Benzene (8-hr TWA)1 ppm benzene exposure leads to 47 µg/g creatinine of SPMA. nih.gov
Footwear workersUrinary SPMASPMA >0.67 µg/g creatinine associated with 2.28 times higher risk of low platelet counts. oamjms.eu
European multicenter study (various occupations)Airborne BenzeneSPMA is a suitable biomarker for high-exposure groups like petrochemical workers. nih.govresearchgate.net
Oil site workers (Congo-Brazzaville)Urinary SPMAMean SPMA level was 0.70 µg/g creatinine. scirp.org

Longitudinal Cohort Studies in Occupationally Exposed Populations

Longitudinal cohort studies, which follow a group of individuals over time, provide valuable insights into the long-term effects of occupational benzene exposure and the utility of SPMA as a biomarker. These studies repeatedly measure SPMA levels, allowing for the assessment of exposure patterns and their relationship with health outcomes over an extended period.

A study validating the use of SPMA in 12 separate studies within chemical manufacturing, oil refineries, and natural gas plants found that in most workers, SPMA was excreted in a single phase with an average elimination half-life of 9.0 hours. nih.gov This indicates that SPMA is a biomarker of recent exposure. nih.govresearchgate.net However, in a small subset of workers, a second, slower elimination phase with an average half-life of 45 hours was observed. nih.gov

In a study comparing different benzene biomarkers in petrochemical workers, SPMA was found to be a more reliable biomarker than trans,trans-muconic acid (tt-MA) for 12-hour work shifts due to its longer elimination half-life. nih.govnih.gov This makes SPMA particularly useful for monitoring workers with extended shifts. The study also highlighted that SPMA is more specific and sensitive than tt-MA, especially at low exposure levels. nih.govnih.gov

A pilot study of Chinese shoe-making workers exposed to low levels of benzene (less than 10 ppm) demonstrated a good linear correlation between post-shift urinary SPMA levels and airborne benzene concentrations. nih.gov The median SPMA concentrations increased with rising airborne benzene levels, further validating its use in monitoring occupational exposure over time. nih.gov

Longitudinal studies are crucial for understanding the cumulative effects of benzene exposure. For instance, a cohort study on footwear workers suggested that the risk of health effects increases with the duration of benzene exposure. oamjms.eu Workers with 5-9 years of exposure had a 1.3 times higher relative risk, and those with 10-19 years of exposure had a 1.6 times higher risk compared to those with less than 5 years of exposure. oamjms.eu

Interactive Data Table: Longitudinal and Occupational Studies on SPMA

Study PopulationStudy FocusKey FindingReference
Chemical, oil, and gas workersSPMA excretion characteristicsAverage elimination half-life of SPMA is 9.0 hours. nih.gov
Petrochemical workersBiomarker comparisonSPMA is more reliable than tt-MA for 12-hour shifts due to a longer half-life. nih.govnih.gov
Chinese shoe-making workersLow-level exposure monitoringA good linear correlation exists between airborne benzene and urinary SPMA. nih.gov
Footwear workersDuration of exposureRisk of health effects increases with the number of years of benzene exposure. oamjms.eu

General Population Biomonitoring Surveys (e.g., NHANES, CHMS)

Large-scale biomonitoring surveys like the National Health and Nutrition Examination Survey (NHANES) in the United States and the Canadian Health Measures Survey (CHMS) are essential for establishing baseline levels of chemical exposures in the general population. lambtonpublichealth.capublications.gc.capublications.gc.ca While these surveys may not always directly measure SPMA, they often assess blood benzene levels, which provides a related measure of exposure.

The CHMS, for instance, has collected data on blood benzene levels in the Canadian population. lambtonpublichealth.capublications.gc.cacanada.ca Data from 2012 to 2017 showed that average blood benzene levels were significantly higher in cigarette smokers (0.12–0.14 µg/L) compared to non-smokers (0.027–0.029 µg/L). lambtonpublichealth.ca This highlights that for the general population, smoking is a major source of benzene exposure. nih.govlambtonpublichealth.canih.gov For non-smokers, indoor and outdoor air pollution are the primary sources, accounting for an estimated 98-99% of their total benzene exposure. lambtonpublichealth.ca

A biomonitoring study in Central Italy involving 1,076 subjects from the general population measured urinary SPMA to assess non-occupational exposure to benzene. nih.govresearchgate.netnih.gov The study found a median SPMA value of 1.132 µg/g creatinine in smokers, which was about ten times higher than the median value of 0.097 µg/g creatinine in non-smokers. nih.govresearchgate.netnih.gov This further confirms that active smoking is the primary source of benzene exposure in the general population. nih.govresearchgate.netnih.gov The study also noted that non-smokers are still exposed to airborne benzene, and the data can serve as a reference for background exposure levels. nih.govresearchgate.netnih.gov

These population-wide surveys provide a critical context for interpreting SPMA levels found in occupational or other targeted studies. They help to distinguish between background exposure and exposure from specific sources.

Interactive Data Table: General Population Biomonitoring of Benzene Exposure

Survey/StudyPopulationBiomarkerKey FindingReference
Canadian Health Measures Survey (CHMS)Canadian general population (12-79 years)Blood BenzeneSmokers have significantly higher blood benzene levels than non-smokers. lambtonpublichealth.ca
Central Italy Biomonitoring StudyItalian general populationUrinary SPMAMedian SPMA in smokers was ~10 times higher than in non-smokers. nih.govresearchgate.netnih.gov

Studies on Vulnerable Populations (e.g., Children)

Children are considered a vulnerable population due to their developing bodies and potentially higher exposures to certain environmental contaminants relative to their body weight. nih.gov Several studies have utilized SPMA and other benzene biomarkers to assess exposure in children.

A study of 243 Italian children (5-11 years old) found that urinary SPMA concentrations were about 1.5 times higher in children living in urban areas compared to those in rural areas. nih.govresearchgate.net A regression model showed that urinary SPMA was related to the area of residence, exposure to secondhand smoke, and gender. nih.govresearchgate.net This study underscored that secondhand smoke is a significant contributor to benzene exposure in children. nih.govresearchgate.net

Another study in Sardinia, Italy, compared children living in an urban area with those near a petrochemical plant. nih.gov While urinary benzene was significantly higher in children from the industrial area, SPMA did not vary substantially by study area. nih.gov However, the study did find that personal benzene exposure was a strong predictor of SPMA excretion, confirming its utility as a sensitive biomarker of benzene exposure in children. mdpi.com

A study in Ticul, Yucatán, México, evaluated benzene exposure in children working in precarious conditions, such as in-home workshops. nih.gov Although this study used a different benzene metabolite, trans,trans-muconic acid (t,t-MA), it highlighted the increased exposure faced by children in such environments. nih.gov

These studies demonstrate the importance of monitoring benzene exposure in children and identify key sources of exposure, such as urban living and secondhand smoke. The use of SPMA in these studies helps to quantify this exposure and inform public health interventions aimed at protecting this vulnerable population.

Interactive Data Table: Benzene Exposure Studies in Children

Correlation of DL-Phenylmercapturic Acid with Adverse Health Outcomes in Human Cohorts

While SPMA is primarily a biomarker of exposure, several studies have explored its correlation with early biological effects and adverse health outcomes. Benzene is a known human carcinogen, implicated in the development of myeloid leukemia and possibly some lymphomas. nih.gov Its genotoxic effects can occur even at low exposure levels. nih.gov

A cross-sectional study of 73 footwear workers in Indonesia investigated the link between urinary SPMA concentrations and platelet levels. oamjms.euoamjms.eu The study found that workers with high SPMA concentrations (>0.67 µg/g creatinine) were 2.59 times more at risk of having low platelet counts (<200,000/mm³) after controlling for age and alcohol consumption. oamjms.eu This suggests that benzene exposure, as measured by SPMA, can have a negative impact on bone marrow function, which is responsible for producing platelets. oamjms.euoamjms.eu

In a study of children in Sardinia, Italy, while urinary SPMA levels were low, an association was detected between benzene exposure and oxidative DNA damage, a potential mechanism for its carcinogenic effects. nih.govmdpi.com Similarly, a study of asthmatic children found that exposure to volatile organic compounds (VOCs), including benzene, was associated with increased oxidative DNA damage. nih.gov

Research has also begun to investigate the link between benzene exposure and cardiovascular disease. Preliminary findings from one study suggest that benzene worsens atherosclerosis, a key underlying cause of heart disease and stroke. louisville.edu

These studies, by linking a specific biomarker of exposure like SPMA to early biological effects and health outcomes, are crucial for understanding the mechanisms of benzene toxicity and for risk assessment. They provide evidence that even low-level exposures, as measured by SPMA, may be associated with adverse health consequences.

Interactive Data Table: SPMA and Adverse Health Outcomes

In Vitro and in Vivo Experimental Models for Investigating Dl Phenylmercapturic Acid Metabolism and Toxicity

Cell Culture Models for Studying Benzene (B151609) Metabolite Effects

In vitro cell culture systems are indispensable tools for studying the cellular and molecular mechanisms of toxicity induced by benzene's metabolic products. These models allow for controlled experiments on specific cell types, providing insights into the direct effects of metabolites that are precursors to or are formed in parallel with SPMA.

Researchers frequently use bioactive metabolites of benzene, such as hydroquinone (B1673460) (HQ) and 1,4-benzoquinone (B44022) (1,4-BQ), in cell culture studies to bypass the need for metabolic activation by cytochrome P450 enzymes, which may be absent or at low levels in many cell lines. iarc.frcdc.gov These reactive metabolites are known to be key players in benzene-induced toxicity.

Studies using human promyelocytic HL-60 cells have shown that treatment with hydroquinone and 1,4-benzoquinone leads to the formation of DNA adducts. iarc.fr In human hepatic L02 cells, both HQ and 1,4-benzoquinone were found to induce global DNA hypomethylation, a significant epigenetic alteration. researchgate.netspandidos-publications.com Furthermore, investigations on mouse bone marrow cells demonstrated that 1,4-BQ induces genotoxicity, including chromosomal aberrations, in various hematopoietic progenitor cells. mdpi.com These in vitro systems are critical for understanding how benzene's reactive intermediates, formed during the metabolic processes that also generate SPMA, can damage hematopoietic and other cell types. mdpi.comwho.int

Benzene Metabolite Cell Model Observed Effects Reference(s)
1,4-BenzoquinoneMouse Bone Marrow CellsInduces chromosomal aberrations in myeloid, lymphoid, and erythroid progenitors. mdpi.com
1,4-BenzoquinoneHuman Promyelocytic HL-60 CellsForms DNA adducts. iarc.fr
1,4-BenzoquinoneHuman Hepatic L02 CellsInduces global DNA hypomethylation. researchgate.netspandidos-publications.com
HydroquinoneHuman Promyelocytic HL-60 CellsForms DNA adducts. iarc.fr
HydroquinoneHuman Hepatic L02 CellsInduces global DNA hypomethylation. researchgate.netspandidos-publications.com
HydroquinoneMouse Bone Marrow Stromal CellsSuppresses stromal cell function. who.int

Cell culture models are pivotal for detailed mechanistic studies, including the analysis of changes in microRNA (miRNA) expression. MiRNAs are small non-coding RNAs that regulate gene expression and are increasingly recognized as key players in the cellular response to toxic insults. researchgate.net Exposure of various cell lines to benzene or its metabolites has been shown to alter miRNA profiles, providing clues to the molecular pathways underlying benzene's toxicity. researchgate.netnih.gov

For instance, studies have identified specific miRNAs that are differentially expressed following exposure, which in turn regulate genes involved in critical cellular processes like cell cycle control, DNA damage response, and apoptosis. nih.gov Analysis of plasma from individuals with chronic benzene poisoning revealed significant upregulation of miR-24-3p and miR-221-3p and downregulation of miR-122-5p and miR-638. nih.gov Such in vitro findings help to identify potential biomarkers of exposure and effect and to understand the complex regulatory networks that are disrupted during the metabolic processes associated with SPMA formation. spandidos-publications.comnih.gov

Animal Models in DL-Phenylmercapturic Acid Research

Animal models, particularly rodents, are fundamental to studying the complete picture of benzene metabolism, distribution, and excretion, including the formation of this compound, in a whole-organism context.

Mice and rats are the most commonly used animal models for investigating benzene toxicokinetics and toxicodynamics. cdc.govnih.gov These studies have revealed significant species-specific differences in benzene metabolism. nih.govsemanticscholar.org For example, B6C3F1 mice are generally more sensitive to benzene's toxic effects than F344 rats. nih.gov Physiological models suggest that at lower exposure concentrations, mice metabolize a greater amount of benzene per kilogram of body weight compared to rats. nih.govnih.gov

The pattern of metabolites also differs between species. Rats tend to produce more phenyl sulfate, a detoxification product, while mice form higher proportions of hydroquinone glucuronide and muconic acid, which are associated with toxic pathways. nih.gov Both species produce SPMA, but the relative amounts can vary depending on the dose and species. nih.govoup.com These differences in metabolic profiles are crucial for extrapolating findings from animal models to human risk assessment. semanticscholar.orgberkeley.edu

Species Primary Benzene Metabolites (Urine) Key Metabolic Features Reference(s)
Rat (F344) Phenyl sulfate, Prephenylmercapturic acid, Muconic acidPrimarily forms detoxification metabolites like phenyl sulfate. nih.govoup.com
Mouse (B6C3F1) Hydroquinone glucuronide, Phenyl sulfate, Muconic acidProduces more muconic acid and hydroquinone conjugates compared to rats. nih.govsemanticscholar.orgoup.com
Hamster Hydroquinone glucuronide, Muconic acidMetabolizes benzene to more highly oxidized products than rats or mice. oup.com

Isotopic tracing is a powerful technique used in animal models to follow the metabolic fate of benzene. wikipedia.org This method involves administering benzene labeled with stable isotopes (like ¹³C) or radioisotopes (like ¹⁴C) to animals. oup.comresearchgate.net By tracking the labeled carbon atoms, researchers can precisely quantify the distribution of benzene and its metabolites, including SPMA, in various tissues and excreta. berkeley.edunih.gov

These techniques have been essential for:

Validating toxicokinetic models by providing precise data on absorption, distribution, metabolism, and excretion rates. researchgate.net

Determining dose-dependent metabolic shifts , showing that at low doses, a larger fraction of benzene is converted to toxic metabolites, while at high doses, detoxification pathways or exhalation of unchanged benzene become more prominent. nih.govoup.comberkeley.edu

Tracing carbon flow from the parent benzene molecule to specific urinary metabolites like phenol (B47542), muconic acid, and SPMA, confirming the metabolic pathways. nih.govnih.gov

For example, studies using ¹⁴C-benzene in rats and mice have quantified the percentage of the administered dose that is converted into various metabolites, providing critical data for understanding species differences and dose-response relationships. nih.govoup.com

Ex Vivo Human Tissue and Organ Slice Studies

To bridge the gap between animal models and human responses, ex vivo studies using human tissues are employed. These experiments often utilize human liver microsomes, which contain the cytochrome P450 enzymes responsible for the initial stages of benzene metabolism. nih.govoup.com By incubating these microsomes with benzene, researchers can study the formation of initial metabolites like phenol and hydroquinone under controlled laboratory conditions. oup.com

These models have been used to compare the metabolic rates and pathways between human-derived tissues and those from animal models, such as mice. oup.com Such comparative studies are vital for refining mathematical models of benzene metabolism and improving the accuracy of human health risk assessments. nih.gov While less common, studies with other human cells and tissues have also provided insights into the detoxification of benzene metabolites, such as the conjugation of benzoquinones with glutathione (B108866), a critical step in the pathway leading to SPMA. iarc.fr

Challenges and Future Directions in Dl Phenylmercapturic Acid Research

Improving Sensitivity and Specificity for Low-Level Exposure Assessment

A primary challenge in modern toxicology is the accurate assessment of risk from low-level, chronic environmental exposures. While S-PMA is considered a superior biomarker for low-level benzene (B151609) exposure compared to metabolites like trans,trans-muconic acid (tt-MA) or phenol (B47542), there is a continuing need to enhance analytical sensitivity. nih.gov

Current methods can reliably quantify S-PMA in relation to occupational exposures, with studies demonstrating a strong correlation for airborne benzene levels at or above 0.3 parts per million (ppm). nih.govnih.gov S-PMA has proven more specific and sensitive than tt-MA, as it is less influenced by dietary precursors and has lower background levels in unexposed individuals. nih.gov For instance, S-PMA is consistently detectable in the urine of smokers who are not occupationally exposed, whereas tt-MA is not, underscoring its utility for tracking exposure from sources like tobacco smoke. nih.gov

However, as regulatory limits for benzene become more stringent and focus shifts to ambient environmental exposures in the general population, the necessity for methods that can reliably detect even more minute concentrations increases. mdpi.com Future research must focus on developing ultra-sensitive analytical techniques to accurately differentiate background levels from those resulting from specific, low-dose environmental or occupational sources. This will improve the ability to conduct risk assessments for the general public and for workers in environments with progressively decreasing exposure limits. nih.gov

Research Findings: Comparison of Urinary Benzene Biomarkers

BiomarkerParameterFindingSource
S-Phenylmercapturic Acid (S-PMA)SensitivityHigher sensitivity than tt-MA; allows reliable determination of benzene exposures down to 0.3 ppm. nih.gov
S-Phenylmercapturic Acid (S-PMA)SpecificitySuperior specificity to tt-MA due to lower background values from other sources. Considered the most specific biomarker. neliti.comnih.govmdpi.com
S-Phenylmercapturic Acid (S-PMA)Correlation with Airborne BenzeneStrong correlation (r = 0.812) with low-dose airborne benzene. mdpi.com
trans,trans-Muconic Acid (tt-MA)SensitivityConsidered a sensitive biomarker, but less so than S-PMA at very low concentrations. nih.gov
trans,trans-Muconic Acid (tt-MA)SpecificityInferior specificity due to high background values, potentially from dietary sources like sorbic acid. nih.govmdpi.com
trans,trans-Muconic Acid (tt-MA)Correlation with Airborne BenzeneWeaker correlation (r = 0.465) with low-dose airborne benzene compared to S-PMA. mdpi.com

Addressing Variability in DL-Phenylmercapturic Acid Measurement and Interpretation

One of the most significant challenges in S-PMA biomonitoring is the high degree of variability in measurement results, which complicates the interpretation and comparison of data across different studies. nih.gov A major source of this variability is the analytical methodology itself. S-PMA exists in urine along with a precursor, pre-S-phenylmercapturic acid (pre-S-PMA), which is unstable and converts to S-PMA under acidic conditions. nih.gov Different laboratories use varying types of acid and pH levels during sample preparation, leading to inconsistent conversion of pre-S-PMA. nih.gov This can result in large discrepancies in quantified S-PMA concentrations from the same sample; results from a method using neutral pH preparation can be 60% lower than those from a method using highly acidic conditions. nih.gov Some researchers advocate for measuring "total S-PMA" after complete acid hydrolysis of the precursor to reduce this variability. tandfonline.comresearchgate.net

Beyond analytical methods, several individual and lifestyle factors contribute to variability, including:

Genetic Polymorphisms : Variations in genes for metabolic enzymes, such as cytochrome P450 (CYP2E1) and glutathione (B108866) S-transferases (GSTs), can alter the rate at which benzene is metabolized to S-PMA, leading to inter-individual differences in excretion. researchgate.net

Smoking Status : Tobacco smoke is a significant source of benzene exposure, and smokers consistently show higher levels of urinary S-PMA than non-smokers. nih.govoup.comresearchgate.net

Co-exposures : Exposure to other chemicals can influence metabolic pathways.

Individual Characteristics : Factors such as age, sex, and alcohol consumption have been shown to influence S-PMA levels and their association with health outcomes. oamjms.euresearchgate.net

Addressing these sources of variability is a critical future direction. This requires not only methodological standardization but also the comprehensive collection of metadata on study subjects to allow for proper adjustment and interpretation of biomonitoring results.

Factors Contributing to Variability in S-PMA Measurement

FactorDescriptionSource
Sample Preparation (pH)Acidic conditions in sample preparation convert the precursor (pre-S-PMA) to S-PMA, leading to large differences in results between labs using different methods. nih.govtandfonline.comresearchgate.net
Genetic PolymorphismsIndividual differences in metabolic genes (e.g., CYP2E1, GSTs) affect the rate of benzene metabolism and S-PMA formation. researchgate.net
SmokingA major non-occupational source of benzene exposure, leading to significantly higher S-PMA levels in smokers. neliti.comnih.govoamjms.eu
AgeCan act as a confounding variable in the association between S-PMA levels and health effects. oamjms.eu
SexGender has been reported to potentially influence urinary metabolite concentrations. researchgate.net
Alcohol ConsumptionIdentified as a confounding factor that can influence risk assessment based on S-PMA levels. oamjms.eu
Inter- and Intra-Individual VariabilityNatural biological variation within and between individuals affects biomarker levels. researchgate.net

Integrating this compound Data with Advanced '-omics' Technologies (e.g., Proteomics, Metabolomics)

While S-PMA is an excellent biomarker of exposure, it provides limited information about the biological effects of that exposure. The integration of S-PMA data with advanced '-omics' technologies like proteomics and metabolomics represents a powerful future direction for understanding the mechanisms of benzene toxicity. scielo.br This approach allows researchers to move beyond a single exposure marker to a systems-level view of the biological response. frontiersin.org

Proteomics : This technology can identify and quantify the entire set of proteins in a biological sample. nih.gov In the context of benzene exposure, proteomics could identify proteins that are altered (up- or down-regulated) or damaged (e.g., protein adducts) following exposure. This could reveal specific pathways perturbed by benzene and its metabolites, providing crucial insights into its carcinogenic mechanisms. frontiersin.org

Metabolomics : This involves the comprehensive analysis of small molecules (metabolites) in a sample. nih.gov By integrating S-PMA data with broader metabolomic profiles, researchers can investigate how benzene exposure disrupts metabolic networks beyond the mercapturic acid pathway. This could uncover novel biomarkers of effect and provide a more detailed picture of the metabolic dysregulation that precedes disease. frontiersin.orgnih.gov

Multi-omics analysis, combining S-PMA levels with proteomic and metabolomic data, can help build comprehensive models of the biological response to benzene, linking exposure to specific molecular changes and, ultimately, to adverse health outcomes. mdpi.com

Developing Predictive Models for Individualized Risk Assessment Based on this compound and Genetic Profiles

Current risk assessments for benzene exposure are typically based on population averages. However, there is significant individual variability in susceptibility to benzene-induced toxicity. A key future direction is the development of predictive models that can provide an individualized risk assessment. These models would integrate S-PMA data (as a precise measure of internal dose) with individual genetic profiles and other susceptibility factors. scielo.br

Recent research has already begun to leverage bioinformatics and machine learning to identify key genes associated with benzene-induced damage. frontiersin.orgresearchgate.netnih.gov By analyzing gene expression data from exposed individuals, researchers have pinpointed specific genes (e.g., NFKB1, PTX3) that are significantly altered and could serve as early biomarkers of effect. researchgate.netnih.gov

Future models will aim to:

Use an individual's S-PMA level to quantify their specific internal dose of benzene.

Incorporate their genetic profile, focusing on polymorphisms in key metabolizing enzymes (e.g., CYP2E1, GSTs) and genes involved in DNA repair and immune response. researchgate.net

Apply machine learning algorithms to integrate these data points and predict an individual's personal risk of developing adverse health effects. frontiersin.org

Such models would represent a major leap forward from population-based estimates, enabling targeted interventions and personalized occupational health strategies.

Global Harmonization of this compound Biomonitoring Standards and Methodologies

The significant inter-laboratory variation in S-PMA measurement is a major barrier to comparing data globally and establishing universal biomonitoring guidelines. nih.gov As highlighted previously, differences in sample preparation, particularly the handling of the pre-S-PMA precursor, can lead to dramatic differences in reported concentrations. nih.gov

Therefore, a critical future challenge is the global harmonization of biomonitoring standards. This involves establishing consensus on a validated, standardized analytical method for S-PMA. Key aspects to harmonize include:

Sample Collection and Storage : Standardized protocols for urine sample collection and preservation to ensure sample integrity.

Sample Pre-treatment : A consensus approach to sample pH adjustment to ensure consistent and predictable conversion of pre-S-PMA to S-PMA, or the adoption of a "total S-PMA" measurement. nih.govtandfonline.com

Analytical Technique : While LC-MS/MS is the standard, harmonizing parameters like calibration and quality control is essential.

Quality Assurance Programs : Expanding and strengthening inter-laboratory comparison programs, such as the German External Quality Assessment Scheme (G-EQUAS), to include detailed methodological reporting and ensure accuracy and comparability across labs. nih.govoup.com

Harmonization efforts, similar to those undertaken by NIOSH with international partners like ISO and CEN for other occupational analytes, are crucial for S-PMA to ensure that data from different research studies and surveillance programs are reliable and comparable. nih.gov

Exploration of Novel Health Endpoints Associated with this compound Levels

The primary health concerns associated with chronic benzene exposure are serious hematological disorders, including aplastic anemia and acute myeloid leukemia. neliti.comnih.gov While S-PMA is a biomarker of exposure, a significant research challenge is to link its levels to early, subclinical biological effects that may predict later disease. The exploration of novel health endpoints is crucial for early intervention and prevention.

Future research should focus on investigating the correlation between urinary S-PMA concentrations and a range of early biological effects. One study has already demonstrated that workers with high S-PMA concentrations were at a significantly increased risk of having lower platelet levels, an early and sensitive indicator of benzene-induced hematotoxicity. oamjms.eu

Other potential novel endpoints for investigation include:

Markers of Oxidative Stress : Investigating correlations between S-PMA and markers like 8-hydroxy-deoxyguanosine (8-OHdG), as benzene metabolism is known to induce oxidative stress. frontiersin.org

Immune System Alterations : Assessing changes in lymphocyte subsets, cytokine profiles, or antibody levels in relation to S-PMA concentrations, as benzene is known to be immunotoxic. neliti.com

Specific DNA or Protein Adducts : Moving beyond a general exposure marker to measure specific molecular damage caused by benzene's reactive metabolites.

Epigenetic Modifications : Studying changes in DNA methylation or histone modification in key genes related to cancer and hematopoiesis.

Identifying and validating such novel health endpoints will allow S-PMA to be used not just for exposure assessment, but as a tool in a more comprehensive risk assessment framework, helping to identify individuals at risk of adverse effects long before the clinical manifestation of disease.

Q & A

Q. What are the standard analytical methods for quantifying DL-Phenylmercapturic Acid in biological samples?

this compound is typically quantified using chromatographic techniques such as high-performance liquid chromatography (HPLC) with UV/fluorescence detection , gas chromatography-mass spectrometry (GC-MS) , or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . These methods require careful sample preparation, including enzymatic hydrolysis of conjugates (e.g., glucuronides) and solid-phase extraction (SPE) to isolate the analyte from urine or blood matrices. Calibration curves using deuterated internal standards (e.g., d₅-DL-Phenylmercapturic Acid) are recommended to improve accuracy .

Q. How is this compound validated as a biomarker for benzene exposure?

Validation involves correlating urinary this compound levels with controlled benzene exposure doses in occupational or experimental settings. Studies use dose-response analyses and statistical regression models to establish sensitivity and specificity. Cross-validation with other benzene metabolites (e.g., S-phenylmercapturic acid) and adherence to guidelines like the Biological Exposure Indices (BEIs) ensure reliability .

Q. What are the critical factors in sample storage and stability for this compound analysis?

Samples should be stored at -20°C to prevent degradation. Stability tests under varying pH and temperature conditions are essential. Adding preservatives (e.g., sodium azide) and avoiding repeated freeze-thaw cycles minimize analyte loss. Documentation of storage conditions in metadata is crucial for reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound recovery rates across extraction methods?

Discrepancies often arise from differences in SPE sorbents (e.g., C18 vs. mixed-mode resins) or elution solvents. A comparative spike-and-recovery study using isotopically labeled standards under controlled conditions is recommended. Statistical tools like Bland-Altman plots or multivariate ANOVA help identify method-specific biases .

Q. What experimental designs are optimal for studying the metabolic pathways of this compound in vivo?

Use isotopic tracing (e.g., ¹³C-labeled benzene) in animal models to track metabolic conversion. Combine kinetic modeling (e.g., compartmental analysis) with transcriptomic profiling of hepatic enzymes (e.g., CYP2E1, glutathione S-transferases) to elucidate pathway dynamics. Tissue-specific microsampling (e.g., liver, kidney) enhances resolution .

Q. How should researchers address conflicting data on this compound’s role in oxidative stress modulation?

Contradictions may stem from differences in experimental systems (e.g., in vitro vs. in vivo) or dose regimes. A systematic review with meta-analysis of existing studies, stratified by model type and exposure duration, can clarify trends. Follow-up mechanistic studies using knockout models (e.g., GST-deficient mice) or redox-sensitive probes are advised .

Methodological and Data Management Questions

Q. What metadata standards are essential for publishing this compound research data?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include details on sample preparation (e.g., extraction protocols), instrument parameters (e.g., LC gradient profiles), and statistical workflows. Use repositories like Zenodo or MetaboLights with standardized templates .

Q. How can researchers ensure reproducibility in cross-laboratory studies of this compound?

Implement interlaboratory proficiency testing with shared reference materials and blinded samples. Publish detailed SOPs (Standard Operating Procedures) and raw data in supplementary files. Use consensus guidelines from organizations like the International Agency for Research on Cancer (IARC) .

Tables for Quick Reference

Analytical Method Detection Limit (ng/mL) Matrix Reference
LC-MS/MS0.5Human Urine
GC-MS1.2Rat Plasma
HPLC-Fluorescence2.0Occupational Monitoring
Key Metabolic Enzymes Role in DL-PMA Metabolism
CYP2E1Oxidative activation of benzene
GSTT1Conjugation to glutathione
N-AcetyltransferaseFormation of mercapturic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.